molecular formula C27H42O4 B13851529 27-Carboxy-7-keto Cholesterol-d4

27-Carboxy-7-keto Cholesterol-d4

Cat. No.: B13851529
M. Wt: 434.6 g/mol
InChI Key: QOEPZHFZXUROGV-QCIFEKBCSA-N
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Description

27-Carboxy-7-keto Cholesterol-d4 is a deuterated form of 27-Carboxy-7-keto Cholesterol. This compound is a stable isotope-labeled sterol, which is often used in scientific research for tracing and studying metabolic pathways. The molecular formula of this compound is C27H38D4O4, and it has a molecular weight of 434.64 .

Preparation Methods

The synthesis of 27-Carboxy-7-keto Cholesterol-d4 involves the incorporation of deuterium atoms into the parent compound, 27-Carboxy-7-keto Cholesterol. The synthetic route typically includes the following steps:

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demand. These methods involve optimized reaction conditions and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

27-Carboxy-7-keto Cholesterol-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

    Substitution: The carboxyl group at the 27th position can undergo substitution reactions to form esters or amides.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

27-Carboxy-7-keto Cholesterol-d4 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 27-Carboxy-7-keto Cholesterol-d4 involves its interaction with molecular targets and pathways related to cholesterol metabolism. The compound acts as a competitive inhibitor of enzymes involved in cholesterol biosynthesis and metabolism. It also modulates the activity of nuclear receptors, such as the estrogen receptor, influencing various physiological processes .

Comparison with Similar Compounds

27-Carboxy-7-keto Cholesterol-d4 is unique due to its deuterium labeling, which allows for precise tracing in metabolic studies. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in research applications.

Properties

Molecular Formula

C27H42O4

Molecular Weight

434.6 g/mol

IUPAC Name

(6R)-5,5-dideuterio-6-[(3S,8S,9S,10R,13R,14S,17R)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid

InChI

InChI=1S/C27H42O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h15-17,19-22,24,28H,5-14H2,1-4H3,(H,30,31)/t16-,17?,19+,20-,21+,22+,24+,26+,27-/m1/s1/i6D2,8D2

InChI Key

QOEPZHFZXUROGV-QCIFEKBCSA-N

Isomeric SMILES

[2H]C1(C[C@H]2[C@H]3[C@H](CC[C@@]2([C@H]1[C@H](C)C([2H])([2H])CCC(C)C(=O)O)C)[C@]4(CC[C@@H](CC4=CC3=O)O)C)[2H]

Canonical SMILES

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C

Origin of Product

United States

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